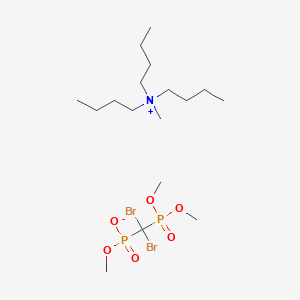
N,N-Dibutyl-N-methylbutan-1-aminiummethyl(dibromo(dimethoxyphosphoryl)methyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dibutyl-N-methylbutan-1-aminiummethyl(dibromo(dimethoxyphosphoryl)methyl)phosphonate is a complex organic compound that belongs to the class of quaternary ammonium salts. This compound is known for its unique structure, which includes both ammonium and phosphonate groups, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-N-methylbutan-1-aminiummethyl(dibromo(dimethoxyphosphoryl)methyl)phosphonate typically involves the reaction of N,N-dibutyl-N-methylbutan-1-amine with dibromo(dimethoxyphosphoryl)methylphosphonate. The reaction is carried out in a suitable solvent, such as dichloromethane, under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis. Additionally, industrial production may incorporate advanced purification methods, such as high-performance liquid chromatography (HPLC), to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dibutyl-N-methylbutan-1-aminiummethyl(dibromo(dimethoxyphosphoryl)methyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding phosphonate oxides.
Reduction: Formation of reduced phosphonate derivatives.
Substitution: Formation of substituted phosphonate compounds with different nucleophiles.
Aplicaciones Científicas De Investigación
N,N-Dibutyl-N-methylbutan-1-aminiummethyl(dibromo(dimethoxyphosphoryl)methyl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to enhance reaction rates and yields.
Biology: Investigated for its potential as a biocidal agent due to its quaternary ammonium structure.
Medicine: Explored for its antimicrobial properties and potential use in disinfectants and antiseptics.
Industry: Utilized as a surfactant and antistatic agent in various industrial processes.
Mecanismo De Acción
The mechanism of action of N,N-Dibutyl-N-methylbutan-1-aminiummethyl(dibromo(dimethoxyphosphoryl)methyl)phosphonate involves its interaction with cellular membranes. The quaternary ammonium group disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. The phosphonate group may also interact with cellular enzymes, inhibiting their activity and further contributing to the compound’s antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dibutyl-N-methylbutan-1-aminium bromide
- N,N-Dibutyl-N-methyl-1-butanaminium acetate
- 1-Butanamine, N-butyl-N-methyl-
Uniqueness
N,N-Dibutyl-N-methylbutan-1-aminiummethyl(dibromo(dimethoxyphosphoryl)methyl)phosphonate is unique due to its dual functional groups (ammonium and phosphonate), which provide it with a broader range of reactivity and applications compared to similar compounds. Its ability to act as both a phase transfer catalyst and an antimicrobial agent highlights its versatility in various fields of research and industry.
Propiedades
Fórmula molecular |
C17H39Br2NO6P2 |
|---|---|
Peso molecular |
575.3 g/mol |
Nombre IUPAC |
[dibromo(dimethoxyphosphoryl)methyl]-methoxyphosphinate;tributyl(methyl)azanium |
InChI |
InChI=1S/C13H30N.C4H10Br2O6P2/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-10-13(7,8)4(5,6)14(9,11-2)12-3/h5-13H2,1-4H3;1-3H3,(H,7,8)/q+1;/p-1 |
Clave InChI |
SVNCZMOMJQFQDK-UHFFFAOYSA-M |
SMILES canónico |
CCCC[N+](C)(CCCC)CCCC.COP(=O)(C(P(=O)(OC)OC)(Br)Br)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















